

An In-depth Technical Guide to T-butyltrimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *T-butyltrimethylsilane*

Cat. No.: *B1241148*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **T-butyltrimethylsilane**, a key reagent in modern organic chemistry. This document details its chemical and physical properties, reactivity, and applications, with a focus on its role as a protecting group. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe use.

Core Properties of T-butyltrimethylsilane

T-butyltrimethylsilane, an organosilicon compound, is widely utilized in organic synthesis. Its chemical and physical properties are summarized below.

CAS Number: 29681-57-0

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₆ Si	[1]
Molecular Weight	116.28 g/mol	[1]
Appearance	Colorless clear liquid	[1]
Density	0.701 g/mL at 25 °C	[2]
Boiling Point	81-83 °C	[2]
Melting Point	13 °C	
Refractive Index	n _{20/D} 1.40	[1][2]
Flash Point	-11 °C	[3]

Spectroscopic Data

Spectroscopy	Key Peaks and Interpretation
¹ H NMR	The proton NMR spectrum of T-butyldimethylsilane is characterized by signals corresponding to the protons of the tert-butyl and dimethylsilyl groups.
¹³ C NMR	The carbon NMR spectrum will show distinct peaks for the methyl and tert-butyl carbons attached to the silicon atom.
IR Spectroscopy	The infrared spectrum of T-butyldimethylsilane will exhibit characteristic absorption bands for Si-H, C-H, and Si-C bonds.

Reactivity and Applications

T-butyldimethylsilane itself is a precursor to the more commonly used silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl). However, this guide will focus on the applications of the tert-butyldimethylsilyl (TBDMS) group, which is introduced using reagents like TBDMSCl. The

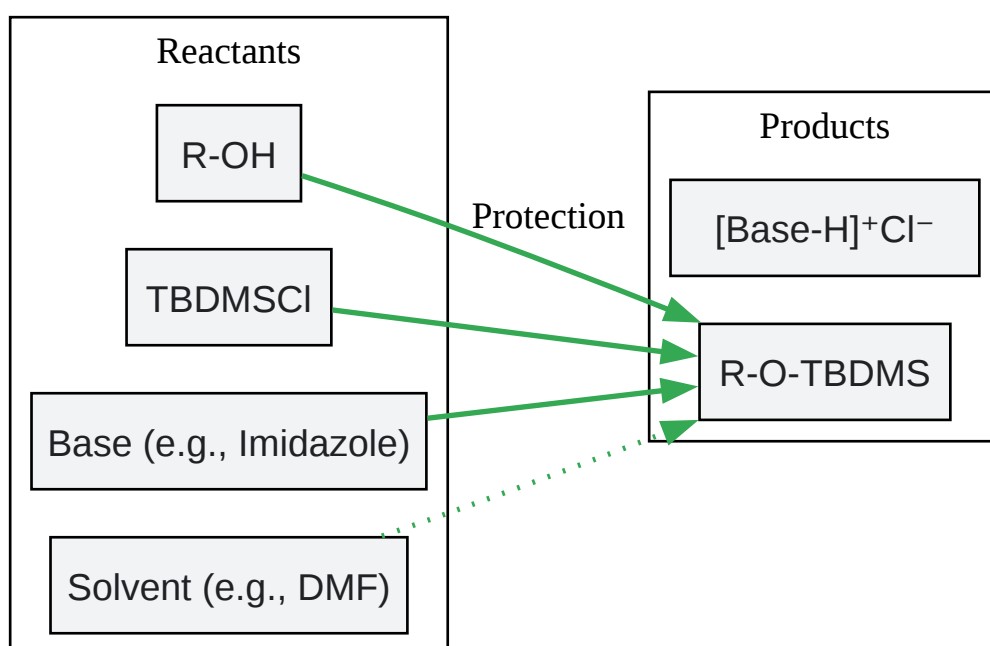
primary application of the TBDMS group is the protection of hydroxyl and amine functional groups in multi-step organic synthesis.[4]

The TBDMS group offers significant advantages as a protecting group:

- **Stability:** TBDMS ethers are robust and stable under a wide range of reaction conditions, including those involving many nucleophilic and basic reagents, as well as milder acidic conditions.[5]
- **Ease of Introduction and Removal:** The TBDMS group can be introduced efficiently and removed under specific conditions that often do not affect other functional groups.[4]
- **Steric Hindrance:** The bulky tert-butyl group provides steric hindrance, which can lead to selective protection of less sterically hindered alcohols.[1]

Protection of Alcohols

The most common application of the TBDMS group is the protection of alcohols to form TBDMS ethers. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in a solvent like dimethylformamide (DMF).

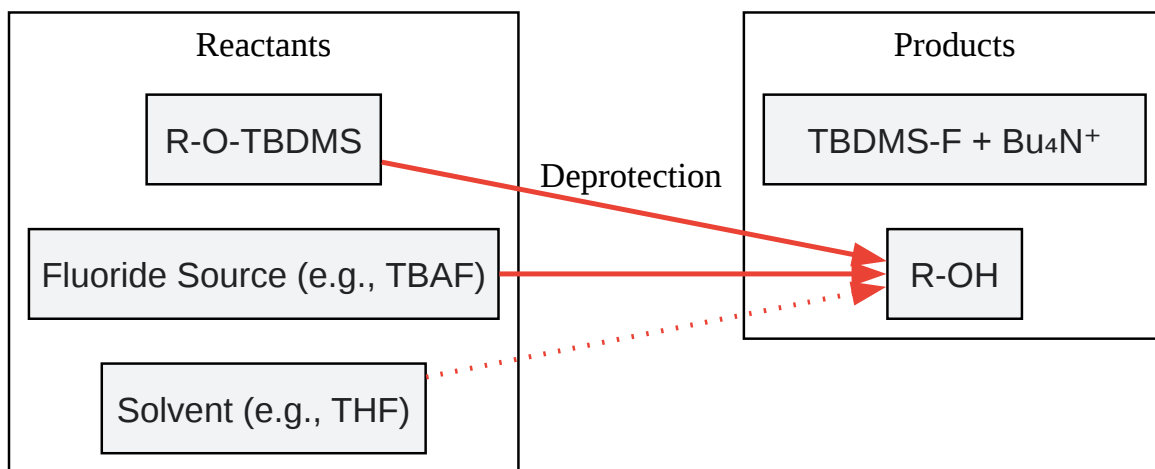


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Caption: General workflow for the protection of an alcohol using TBDMSCl.

Deprotection of TBDMS Ethers

The removal of the TBDMS protecting group is typically accomplished using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). The high strength of the silicon-fluorine bond drives this reaction. Acidic conditions can also be used for deprotection.

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Caption: General workflow for the deprotection of a TBDMS ether using a fluoride source.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of secondary alcohols.^[1]

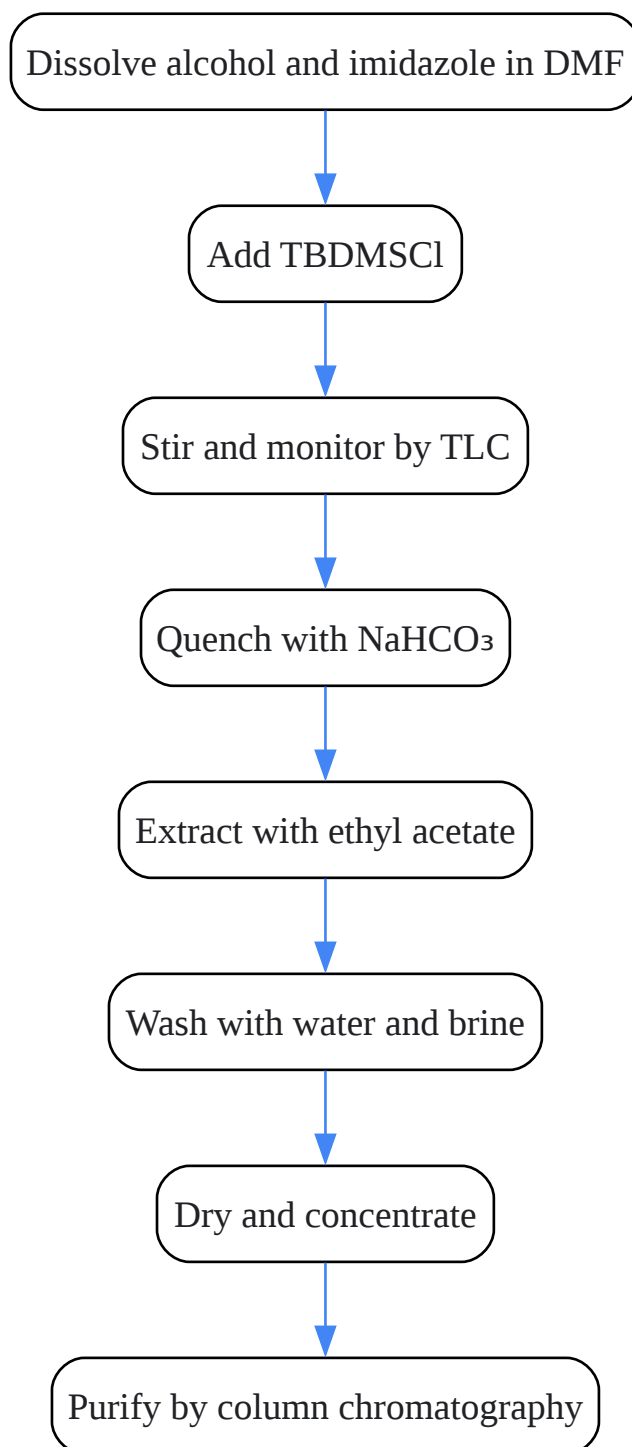
Materials:

- Substrate containing a primary alcohol
- tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents)
- Imidazole (2.5 equivalents)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C before adding TBDMSCl.[\[1\]](#)
- Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[\[1\]](#)
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure TBDMS-protected alcohol.[1]



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Caption: Step-by-step workflow for the protection of a primary alcohol.

Protocol 2: Deprotection of a TBDMS Ether with TBAF

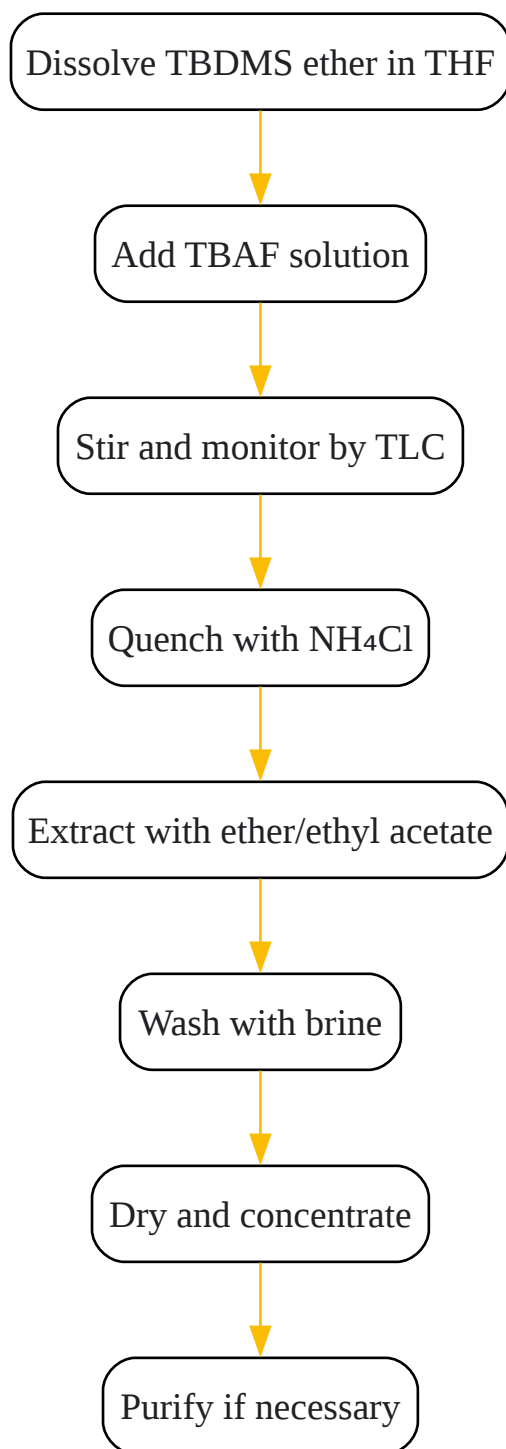
This protocol outlines a general procedure for the removal of a TBDMS protecting group.^[5]

Materials:

- TBDMS-protected substrate
- Tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether or ethyl acetate
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
- Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.
- Stir the reaction for 1-4 hours, monitoring its progress by TLC.^[5]
- Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
- Extract the mixture with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography if necessary.



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Caption: Step-by-step workflow for the deprotection of a TBDMS ether.

Safety and Handling

T-butyldimethylsilane is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3][6]

Precautionary Measures:

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.[6]
- Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7]
- Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Hazard Information:

Hazard Statement	GHS Classification
H225: Highly flammable liquid and vapor	Flammable Liquid 2
H315: Causes skin irritation	Skin Irritant 2
H319: Causes serious eye irritation	Eye Irritant 2
H335: May cause respiratory irritation	STOT SE 3

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Conclusion

T-butyldimethylsilane, and more broadly the TBDMS protecting group, are indispensable tools in modern organic synthesis. A thorough understanding of its properties, reactivity, and the protocols for its use and removal is crucial for researchers in the fields of chemistry and drug development. This guide provides a foundational understanding to facilitate its effective and safe application in the laboratory.

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- To cite this document: BenchChem. [An In-depth Technical Guide to T-butyldimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241148#t-butyldimethylsilane-cas-number-and-properties]

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